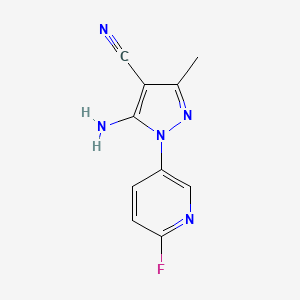

5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(6-fluoropyridin-3-yl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN5/c1-6-8(4-12)10(13)16(15-6)7-2-3-9(11)14-5-7/h2-3,5H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAVAQKDPBSPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 2168407-99-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a distinctive molecular structure characterized by a fluorinated pyridine ring and a pyrazole moiety, which are known to influence its pharmacological properties.

- Molecular Formula : C10H8FN5

- Molar Mass : 217.2 g/mol

- Structural Characteristics : The presence of the amino and carbonitrile groups contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, studies have highlighted the role of pyrazoles in targeting specific kinases involved in cancer progression, such as p38 MAP kinase, suggesting that modifications in the pyrazole structure can enhance selectivity and potency against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been extensively documented. For example, derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In vitro studies have shown that certain pyrazoles can reduce inflammation in models of carrageenan-induced edema, indicating their potential as therapeutic agents in inflammatory diseases .

Antimicrobial Activity

This compound and its analogs have also been evaluated for antimicrobial properties. Research has reported promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can significantly enhance antimicrobial efficacy .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A series of pyrazole derivatives, including this compound, were synthesized and evaluated for their biological activities. The compounds were tested against several cancer cell lines, demonstrating IC50 values ranging from 10 to 50 µM depending on the specific derivative and cell line tested. Notably, structural modifications led to improved selectivity for tumor cells over normal cells .

Case Study 2: Anti-inflammatory Activity Assessment

In a controlled study assessing anti-inflammatory effects, the compound exhibited a dose-dependent inhibition of TNF-α production in macrophages. At a concentration of 10 µM, it achieved an inhibition rate comparable to that of standard anti-inflammatory drugs like dexamethasone .

Data Table: Biological Activity Summary

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular structure:

- Molecular Formula : CHFN

- Molecular Weight : 220.20 g/mol

- CAS Number : 1566625-34-0

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile. Research indicates that compounds with similar structures exhibit selective inhibition of protein kinases involved in cancer cell proliferation.

Case Study : A study demonstrated that pyrazole derivatives can inhibit the growth of various tumor cell lines through the modulation of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and growth. The specific compound was shown to have a comparable efficacy to established chemotherapeutic agents, making it a promising candidate for further development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammatory diseases.

Case Study : A comparative study on various pyrazole derivatives revealed that those containing a fluorinated pyridine moiety exhibited enhanced anti-inflammatory activity. The mechanism involves the inhibition of p38 MAP kinase, a key regulator in inflammatory responses .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that lead to the creation of new compounds with diverse biological activities.

Synthesis of Novel Heterocycles

This compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in drug discovery.

| Compound Type | Synthesis Method | Yield (%) |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | Base-catalyzed condensation | 75–87 |

| Substituted Pyrazoles | Microwave-assisted synthesis | 80–90 |

The incorporation of functional groups during synthesis enhances the pharmacological profile of these derivatives .

The biological activity of this compound has been evaluated through various assays:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several pathogenic bacteria and fungi, making it a candidate for developing new antibiotics.

Antitubercular Activity

Recent evaluations have shown promising results against Mycobacterium tuberculosis, with some derivatives outperforming traditional antitubercular agents like isoniazid .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbonitriles

Substituent Variations on the Aromatic Ring

Halogenated Aryl/Pyridinyl Derivatives

Methoxy and Nitro Derivatives

Structural Analogues with Modified Functional Groups

Acetylated and Thioether Derivatives

Q & A

Q. What are the optimized synthetic routes for 5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile, and how is its purity validated?

The compound can be synthesized via a one-step reaction using aromatic hydrazines and (ethoxymethylene)malononitrile in ethanol under reflux. Ethanol is preferred for its ability to stabilize intermediates and improve yields (65–90%) . Characterization involves:

- NMR spectroscopy : To confirm regioselectivity and substituent positions.

- Mass spectrometry (MS) : For molecular weight validation.

- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., bond angles and torsion angles in analogous pyrazole derivatives) .

Q. Table 1: Typical Reaction Conditions and Yields

| Reactants | Solvent | Temperature | Yield (%) | Characterization Methods |

|---|---|---|---|---|

| Aromatic hydrazine + malononitrile derivative | Ethanol | Reflux | 65–90 | NMR, MS, X-ray |

Q. How do substituents like fluorine and methyl groups influence the compound’s physicochemical properties?

- Fluorine : Enhances electronegativity, improving metabolic stability and binding affinity to biological targets (e.g., enzyme active sites). It also impacts solubility due to hydrophobic effects .

- Methyl group : Increases steric bulk, potentially reducing rotational freedom and stabilizing specific conformations. This can affect crystallinity and melting points .

Key Observation : Fluorine at the pyridinyl position (as in 6-fluoropyridin-3-yl) may enhance agrochemical activity by mimicking natural substrates of pest enzymes .

Advanced Research Questions

Q. What mechanisms explain the regioselectivity observed during the synthesis of pyrazole derivatives?

Regioselectivity is governed by:

- Solvent effects : Fluorinated alcohols (e.g., hexafluoroisopropanol) stabilize charged intermediates via hydrogen bonding, directing substituent placement .

- Electronic effects : Electron-withdrawing groups (e.g., cyano) deactivate specific positions, favoring nucleophilic attack at less hindered sites .

Example : In ethanol, the reaction proceeds through a keto-enol tautomer equilibrium, with the enol form reacting preferentially with hydrazines to form the pyrazole core .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculates electron density distributions to identify reactive sites (e.g., nucleophilic amino groups or electrophilic cyano carbons) .

- Molecular docking : Predicts binding modes with enzymes like GABA-gated chloride channels (targets in agrochemical applications). For instance, fluorinated pyrazoles show strong binding to insecticidal targets due to halogen bonding .

Q. Table 2: Computational Parameters for Target Binding

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| GABA receptor (homology model) | -9.2 | Fluorine–π stacking, H-bonding with cyano group |

Q. What strategies improve the compound’s solubility and bioavailability for agrochemical formulations?

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) on the pyridine ring. Dihydropyrano-fused analogs (e.g., 6-amino-dihydropyrano[2,3-c]pyrazole derivatives) show enhanced water solubility .

- Co-crystallization : Using excipients like cyclodextrins to form inclusion complexes, improving dissolution rates .

Q. How does structural modification impact resistance mechanisms in target pests?

- Cyano group : Acts as a hydrogen-bond acceptor, critical for binding to conserved residues in pest enzymes. Mutations in these residues (e.g., GABA receptor Rdl subunit) can confer resistance, necessitating substituent optimization .

- Fluorine substitution : Reduces metabolic degradation by cytochrome P450 enzymes, delaying resistance development .

Q. What analytical methods are used to study environmental degradation pathways?

- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products (e.g., hydrolyzed cyano groups forming amides).

- Soil column studies : Quantifies half-life under varying pH and microbial activity. Fluorinated pyrazoles typically exhibit longer persistence due to C-F bond stability .

Q. How do crystallographic data inform reactivity predictions?

Single-crystal X-ray structures reveal:

- Bond lengths : Shorter C-N bonds in the pyrazole ring indicate conjugation with the cyano group, increasing electrophilicity at C4 .

- Packing motifs : π-Stacking interactions between fluoropyridinyl and pyrazole rings influence solubility and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.